Positional Isomer Differentiation: 4-Benzylidenehex-5-enoic Acid vs. 2-Benzylidenehexanoic Acid Physicochemical and Pharmacophoric Comparison
4-Benzylidenehex-5-enoic acid (C13H14O2, MW 202.25) differs from 2-benzylidenehexanoic acid (C13H16O2, MW 204.26, CAS 4134-20-7) in three key parameters relevant to biological recognition: (i) the benzylidene substitution position (C4 vs. C2), which relocates the conjugated aromatic system relative to the carboxylic acid by two methylene units; (ii) the presence of a terminal vinyl group (C5–C6 double bond) in the target vs. a fully saturated alkyl chain in the comparator, introducing an additional π-system and reactive handle; (iii) a lower measured LogP of 3.12 vs. 3.34 for the 2-benzylidene analog . These differences alter H-bond donor/acceptor geometry and the spatial relationship between the carboxylate pharmacophore and the aromatic ring, which is a critical determinant of activity in the 2-benzylidene series where SAR studies have shown that even minor substitution changes on the phenyl ring cause >10-fold shifts in Aβ42 IC50 [1]. The positional isomer shift from C2 to C4 is a far more profound structural perturbation than any phenyl ring substitution explored in published SAR.
| Evidence Dimension | Positional isomerism: benzylidene attachment site, molecular formula, unsaturation, LogP, and MW |
|---|---|
| Target Compound Data | 4-Benzylidenehex-5-enoic acid: C13H14O2, MW 202.25, LogP 3.12, terminal vinyl group present, (4Z)-stereochemistry defined |
| Comparator Or Baseline | 2-Benzylidenehexanoic acid (CAS 4134-20-7): C13H16O2, MW 204.26, LogP 3.34 (E-isomer) / ACD LogP 4.56 (Z-isomer), saturated alkyl chain, no terminal vinyl |
| Quantified Difference | ΔMW = −2.01 g/mol; ΔLogP = −0.22 to −1.44 depending on comparator isomer; positional shift of benzylidene by 2 carbon positions; gain of one additional double bond (terminal vinyl) |
| Conditions | Calculated physicochemical properties from Chemsrc and ChemSpider databases; biological SAR context from published 2-benzylidenehexanoic acid studies [1] |
Why This Matters
The positional isomer shift fundamentally alters the pharmacophore geometry; procurement of the correct positional isomer is essential for SAR studies where benzylidene position determines target engagement.
- [1] Hieke M, et al. SAR-studies of γ-secretase modulators with PPARγ-agonistic and 5-lipoxygenase-inhibitory activity. Bioorg Med Chem Lett. 2015;25(4):841-6. PMID: 25575659. Demonstrated >10-fold IC50 variation with phenyl ring substitution changes. View Source
